molecular formula C17H18FNO3S B6375395 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261895-77-5

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%

Cat. No. B6375395
CAS RN: 1261895-77-5
M. Wt: 335.4 g/mol
InChI Key: NZHOXFZGRWJEAO-UHFFFAOYSA-N
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Description

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 2F5PPSP) is a synthetic compound that has been studied for its potential applications in the laboratory. It is a white crystalline solid with a melting point of 178-180°C and a boiling point of 315°C. It is soluble in water, methanol, and ethanol, and is insoluble in diethyl ether. 2F5PPSP has been used in several scientific research applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2F5PPSP is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, as it has been shown to interact with Lewis bases, such as amines and alcohols. The Lewis acid-base interaction is thought to be responsible for the catalytic activity of 2F5PPSP in organic synthesis. Additionally, the Lewis acid-base interaction is thought to be responsible for the coordination of transition metals by 2F5PPSP in coordination chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F5PPSP have not been fully studied. However, it is believed to be non-toxic and non-irritating to the skin, eyes, and respiratory system. Additionally, it is believed to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

2F5PPSP has several advantages for laboratory experiments. It is a stable compound, and is soluble in water, methanol, and ethanol. Additionally, it has a low boiling point, which makes it ideal for use in organic synthesis and coordination chemistry. However, 2F5PPSP also has several limitations. It is insoluble in diethyl ether, which can limit its use in some laboratory experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 2F5PPSP in scientific research. One potential direction is the use of 2F5PPSP in the synthesis of new organic compounds. Additionally, 2F5PPSP could be used as a catalyst for the formation of novel carbon-carbon and carbon-heteroatom bonds. Furthermore, 2F5PPSP could be used in the development of new catalytic processes for the synthesis of organic compounds. Finally, 2F5PPSP could be used in the development of new coordination complexes for the coordination of transition metals.

Synthesis Methods

2F5PPSP can be synthesized using a variety of methods. The most commonly used method is a reaction between piperidine-1-sulfonyl chloride and 2-fluoro-5-phenyl phenol. In this method, the piperidine-1-sulfonyl chloride is reacted with 2-fluoro-5-phenyl phenol in the presence of a base such as sodium hydroxide to form 2F5PPSP. Other methods for the synthesis of 2F5PPSP include the reaction of piperidine-1-sulfonyl chloride with 2-fluoro-5-methoxy phenol, the reaction of piperidine-1-sulfonyl chloride with 2-fluoro-5-methyl phenol, and the reaction of piperidine-1-sulfonyl chloride with 2-fluoro-5-ethoxy phenol.

Scientific Research Applications

2F5PPSP has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, and as a ligand in coordination chemistry. In organic synthesis, 2F5PPSP has been used as a catalyst for the formation of carbon-carbon and carbon-heteroatom bonds. In coordination chemistry, 2F5PPSP has been used as a ligand for the coordination of transition metals, such as palladium, platinum, and ruthenium. In addition, 2F5PPSP has been used as a reagent for the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids.

properties

IUPAC Name

2-fluoro-5-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-16-9-6-14(12-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHOXFZGRWJEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684595
Record name 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

CAS RN

1261895-77-5
Record name 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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